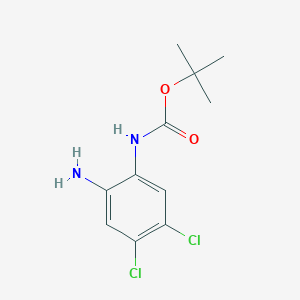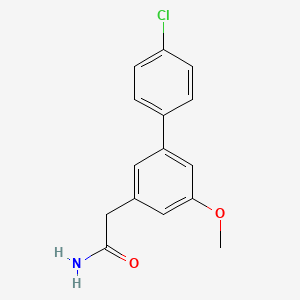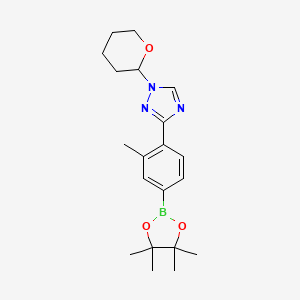
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole is a complex organic compound that features a combination of boron, triazole, and tetrahydropyran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the boronate ester: This can be achieved by reacting 2-methyl-4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.
Triazole formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Tetrahydropyran attachment: The final step could involve the attachment of the tetrahydropyran group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic ring and the triazole moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole.
Applications De Recherche Scientifique
Chemistry
Catalysis: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving boron or triazole-containing molecules.
Industry
Polymer Synthesis: The compound might be used as a monomer or additive in the synthesis of advanced polymers.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the triazole ring might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent interactions with biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methyl-4-bromophenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole: Similar structure but lacks the boronate ester group.
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-1,2,4-triazole: Similar structure but lacks the tetrahydropyran group.
Uniqueness
The combination of boronate ester, triazole, and tetrahydropyran groups in 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole makes it unique. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H28BN3O3 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-(oxan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C20H28BN3O3/c1-14-12-15(21-26-19(2,3)20(4,5)27-21)9-10-16(14)18-22-13-24(23-18)17-8-6-7-11-25-17/h9-10,12-13,17H,6-8,11H2,1-5H3 |
Clé InChI |
RZWFLHBQJYPCPX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)
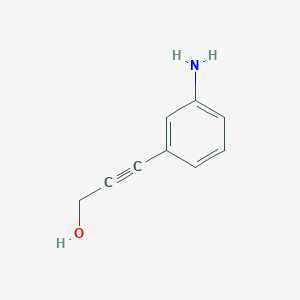
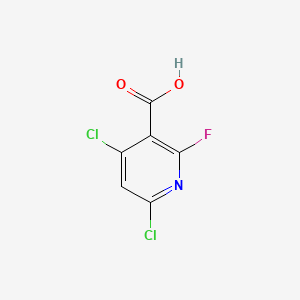


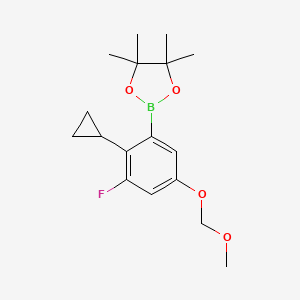
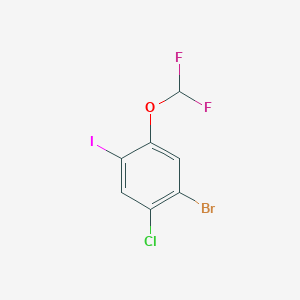
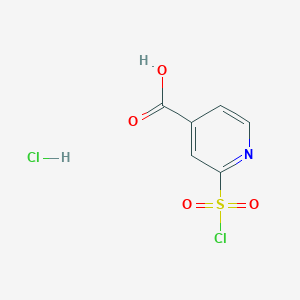
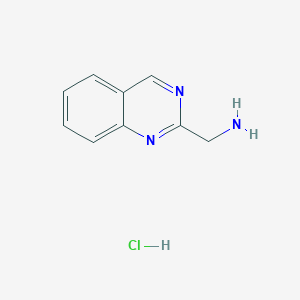
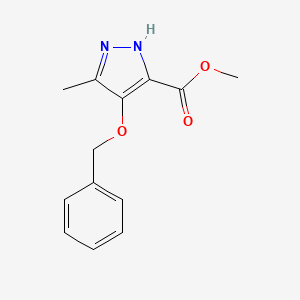
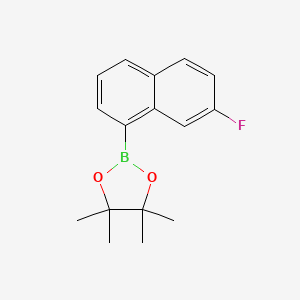
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
